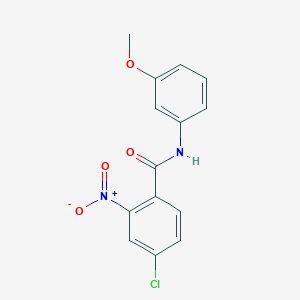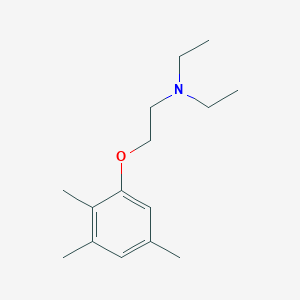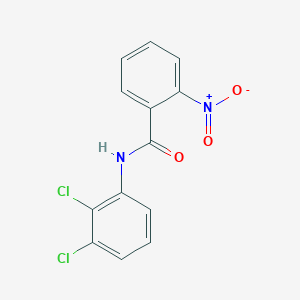![molecular formula C14H16BrN3 B5785695 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a key role in cell signaling pathways.
Wirkmechanismus
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate and thereby inhibits cell signaling pathways that are dependent on kinase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine depend on the specific protein kinase that is inhibited. Inhibition of protein kinases involved in cell growth and survival can lead to cell death and inhibition of tumor growth. Inhibition of protein kinases involved in inflammation can lead to a reduction in inflammation and associated symptoms. Inhibition of protein kinases involved in neurodegeneration can lead to a reduction in neuronal damage and associated symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in lab experiments include its potency as a kinase inhibitor, its specificity for certain kinases, and its ability to inhibit cell signaling pathways that are involved in various diseases. The limitations of using 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in lab experiments include its potential toxicity, its potential off-target effects, and the need for careful dosing and monitoring.
Zukünftige Richtungen
For the use of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in scientific research include the identification of new protein kinases that are inhibited by the compound, the development of more potent and specific kinase inhibitors, and the investigation of the compound's potential therapeutic applications in various diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine involves a multi-step process. The first step involves the reaction of 2-chloropyridine with sodium hydride to form 2-pyridylsodium. The second step involves the reaction of 2-pyridylsodium with 4-(dimethylamino)benzyl chloride to form 2-(4-(dimethylamino)benzyl)pyridine. The third step involves the reaction of 2-(4-(dimethylamino)benzyl)pyridine with bromine to form 5-bromo-2-(4-(dimethylamino)benzyl)pyridine. The final step involves the reaction of 5-bromo-2-(4-(dimethylamino)benzyl)pyridine with ammonia to form 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine is widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases play a key role in cell signaling pathways and are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases by 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-18(2)13-6-3-11(4-7-13)9-16-14-8-5-12(15)10-17-14/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQBIEITGUCOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-{[4-(dimethylamino)phenyl]methyl}pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)



![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)



![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
